molecular formula C15H14FNO B2711975 4-fluoro-N-phenethylbenzamide CAS No. 33799-96-1

4-fluoro-N-phenethylbenzamide

Cat. No.: B2711975
CAS No.: 33799-96-1
M. Wt: 243.281
InChI Key: WDFNXEQNOIUFEP-UHFFFAOYSA-N
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Description

4-Fluoro-N-phenylbenzamide is a chemical compound with the molecular formula C13H10FNO. It has an average mass of 215.223 Da and a monoisotopic mass of 215.074646 Da . It is also known by other names such as 4-Fluor-N-phenylbenzamid, 4-fluorobenzanilide, and Benzamide, 4-fluoro-N-phenyl- .


Synthesis Analysis

The synthesis of fluorinated compounds has been a topic of interest in recent years due to their wide applications in various fields. Enzymatic synthesis methods have been explored, involving enzymes such as cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, and others . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .

Scientific Research Applications

Photodehalogenation and Phototoxicity

  • Photodehalogenation Processes : The photodehalogenation of fluoro derivatives, like 4-fluoro-N,N-dimethylaniline, can generate phenyl cations and potentially benzyne intermediates, leading to diverse products. This process has implications in synthetic chemistry and material science (Protti et al., 2012).
  • Designing Less Phototoxic Drugs : The stabilization effects observed in these photodehalogenation processes, especially with silyl groups, can be utilized in designing less phototoxic fluorinated drugs (Protti et al., 2012).

Analysis of Intermolecular Interactions

  • Study of 1,2,4-Triazoles Derivatives : Fluoro derivatives, such as 4-fluoro-N-phenethylbenzamide, have been utilized in synthesizing and characterizing biologically active 1,2,4-triazole derivatives. These compounds exhibit various intermolecular interactions like C–H⋯O and lp⋯π interactions, which are crucial in pharmaceutical and material science (Shukla et al., 2014).

Nuclear Medicine and Imaging

  • Sigma Receptor Ligands for PET Imaging : Fluorinated benzamides, including 4-fluoro-substituted benzamides, have shown high affinity as sigma receptor ligands. This property is significant in positron emission tomography (PET) imaging for neurological and psychiatric disorder studies (Dence et al., 1997).
  • Cardiac Sympathetic Nerve Density Imaging : 4-[(18)F]Fluoro-m-hydroxyphenethylguanidine, a derivative, has been used in PET imaging studies for quantifying regional cardiac sympathetic nerve density. This has applications in diagnosing and managing cardiac conditions (Jang et al., 2013).

Supercritical Fluid Chromatography

  • Stationary Phases in SFC : In analytical chemistry, derivatives like 4-fluoro-N-propylbenzamide have been synthesized and evaluated as stationary phases in supercritical fluid chromatography (SFC), which is critical in the separation and analysis of complex mixtures (Jiang et al., 2019).

Organic Synthesis

  • Synthesis of Aryl- and Alkylanilines : The irradiation of 4-fluoroaniline has been used in the synthesis of aryl- and alkylanilines, indicating its utility in organic synthesis and chemical engineering (Fagnoni et al., 1999).

Crystallography

  • Crystal Structures of Derivatives : Research on the crystal structures of various N-phenylbenzamide derivatives, including fluoro derivatives, informs the field of crystallography, aiding in understanding molecular interactions and properties (Suchetan et al., 2016).

Optical Properties and Electrophilic Fluorination

  • Nonlinear Optical Analysis : The study of 4-fluoro salicylideneaniline crystal has applications in the field of nonlinear optics, useful in developing optical materials and devices (P. et al., 2019).
  • Electrophilic Fluorination Techniques : Research on electrophilic fluorination, including the use of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), has implications in the synthesis of organofluorine compounds, a critical aspect of medicinal chemistry and drug design (Singh & Shreeve, 2004).

Safety and Hazards

While specific safety data for 4-Fluoro-N-phenylbenzamide is not available in the search results, it’s important to handle all chemical compounds with care. General safety measures include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment. In case of exposure, seek medical attention immediately .

Future Directions

Fluorinated compounds, including 4-Fluoro-N-phenylbenzamide, have significant potential in various fields, including medicinal chemistry. The unique properties of fluorine make these compounds attractive for the development of new pharmaceuticals and materials . Future research could focus on exploring the biological activity of 4-Fluoro-N-phenylbenzamide and developing efficient synthetic methods for its preparation.

Properties

IUPAC Name

4-fluoro-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFNXEQNOIUFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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